4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-
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Overview
Description
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- is a fused-ring carbazole derivative. Carbazole derivatives are known for their interesting photophysical and electronic properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs), solar cells, sensors, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- typically involves the ring closure reaction of carbazole-N-propionic acid, followed by the reduction of the oxime to the amino compound . This process can be achieved through various methodologies, including regioselective dilithiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the oxime to the amino compound is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of oximes.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound.
Scientific Research Applications
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: Utilized in the development of materials for OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to involve the modulation of electronic properties and photophysical behavior .
Comparison with Similar Compounds
Similar Compounds
- Indolocarbazole
- Indenocarbazole
- Benzofurocarbazole
- Benzothienocarbazole
- Diindolocarbazole
Uniqueness
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- is unique due to its specific fused-ring structure and the presence of chloro and phenyl substituents. These features contribute to its distinct electronic and photophysical properties, making it valuable for specific applications in optoelectronics and materials science .
Properties
CAS No. |
300665-11-6 |
---|---|
Molecular Formula |
C21H12ClNO2 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-chloro-3-phenyl-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10,12,14-hexaene-2,4-dione |
InChI |
InChI=1S/C21H12ClNO2/c22-21(13-7-2-1-3-8-13)19(24)16-11-6-10-15-14-9-4-5-12-17(14)23(18(15)16)20(21)25/h1-12H |
InChI Key |
REKDMTKNMXQUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3N(C2=O)C5=CC=CC=C45)Cl |
Origin of Product |
United States |
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